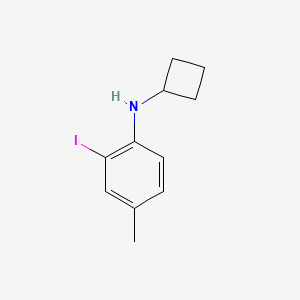

N-Cyclobutyl-2-iodo-4-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cyclobutyl-2-iodo-4-methylaniline is an organic compound that belongs to the class of anilines It features a cyclobutyl group attached to the nitrogen atom, an iodine atom at the second position, and a methyl group at the fourth position of the aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-2-iodo-4-methylaniline typically involves the following steps:

Cyclobutylation of Aniline: The initial step involves the cyclobutylation of aniline to form N-cyclobutylaniline. This can be achieved through the reaction of aniline with cyclobutyl bromide in the presence of a base such as potassium carbonate.

Iodination: The next step is the iodination of N-cyclobutylaniline. This can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium.

Methylation: Finally, the methylation of the iodinated product is performed using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of N-Cyclobutyl-2-iodo-4-methylaniline is in cross-coupling reactions, particularly those mediated by silylboronates. These reactions allow for the formation of C–C bonds, enabling the synthesis of more complex organic molecules. For instance, studies have shown that aryl fluorides can react with secondary amines or N-alkylanilines to produce various coupling products with high yields under optimized conditions .

Table 1: Summary of Cross-Coupling Yields

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Fluorobiphenyl | Et₃SiBpin (1.5 equiv.), KOBut (2.5 equiv.), diglyme | 41 |

| N-Methyl-N-phenylamine | Extended reaction time | 91 |

| Various Aryl Fluorides | Presence of functional groups | 51–86 |

Defluoroamination

This compound has been utilized in defluoroamination processes where aryl fluorides are converted into amines. This transformation is crucial for synthesizing pharmaceuticals and agrochemicals since it allows for the introduction of amino groups into aromatic systems .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, derivatives of 4-alkyl-2-haloanilines, including this compound, have been identified as precursors for drugs targeting diseases such as cancer and infections . The ability to modify the cyclobutyl group enhances the pharmacological properties of the resulting compounds.

Case Study: Antitubercular Agents

Research has indicated that modifications to compounds similar to this compound can lead to new antitubercular agents. These agents inhibit specific enzymes involved in mycobacterial biosynthesis, showcasing the potential of such compounds in treating tuberculosis .

Agricultural Applications

The compound's derivatives have also been explored for their potential as agricultural chemicals. Specifically, they can act as intermediates in the synthesis of herbicides and pesticides, contributing to crop protection strategies .

Wirkmechanismus

The mechanism of action of N-Cyclobutyl-2-iodo-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group and iodine atom can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

N-Cyclobutyl-2-chloro-4-methylaniline: Similar structure but with a chlorine atom instead of iodine.

N-Cyclobutyl-2-bromo-4-methylaniline: Similar structure but with a bromine atom instead of iodine.

N-Cyclobutyl-2-fluoro-4-methylaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: N-Cyclobutyl-2-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific types of chemical reactions and may enhance the compound’s utility in certain applications.

Biologische Aktivität

N-Cyclobutyl-2-iodo-4-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclobutyl group, an iodine atom, and a methylaniline moiety. The presence of the iodine atom is significant as it can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.

- Enzyme Inhibition : Compounds similar to this compound have been documented to inhibit anaplastic lymphoma kinase (ALK) activity, which plays a critical role in certain cancers. For instance, related compounds demonstrated IC50 values ranging from 0.49 nM to 275 nM for ALK inhibition, indicating potent activity against this target .

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity. For example, studies on related adenosine derivatives suggest that halogenated anilines can influence cyclic AMP accumulation through receptor activation .

Biological Activity Data

The following table summarizes relevant biological activity data for this compound and structurally similar compounds:

| Compound | Biological Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | ALK | TBD | TBD |

| CJ-2212 | ALK | 0.49 | |

| CJ-2355 | KARPAS-299 Cell Growth | 275 | |

| Cl-IB-MECA | A3 Adenosine Receptor | TBD |

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Antitumor Efficacy : In vivo studies have shown that compounds with similar structures effectively inhibit tumor growth in xenograft models. For example, CJ-2360 demonstrated significant antitumor efficacy in KARPAS-299 models, showcasing its potential for treating cancers associated with ALK mutations .

- Cross-Coupling Reactions : Research has demonstrated that N-cyclobutyl derivatives can be synthesized through transition-metal-free cross-coupling reactions, enhancing their accessibility for further biological evaluations .

Eigenschaften

IUPAC Name |

N-cyclobutyl-2-iodo-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCSODJMZJYHBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCC2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.